(2S,4R)-4-iodopyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an iodine atom at the 4th position of the pyrrolidine ring and a carboxylic acid group at the 2nd position. The stereochemistry of the compound is defined by the (2S,4R) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-iodopyrrolidine-2-carboxylic acid typically involves the iodination of a suitable pyrrolidine precursor. One common method is the iodination of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in organic solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.
Reduction Reactions: Formation of deiodinated pyrrolidine derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-iodopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and function. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-methylpyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorinated, hydroxylated, or methylated analogs. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C5H8INO2 |
---|---|
Molecular Weight |
241.03 g/mol |
IUPAC Name |
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
InChI Key |
VYOUWVWXEOPEOM-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)I |
Canonical SMILES |
C1C(CNC1C(=O)O)I |
Origin of Product |
United States |
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